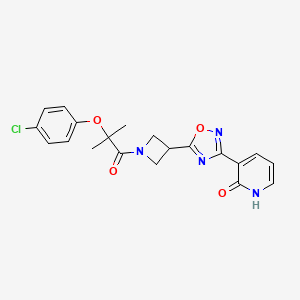
1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H16F2N4O and a molecular weight of 258.273 g/mol. This compound is of interest due to its unique structure, which includes both a pyrazole ring and a piperidine ring, making it a potential candidate for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a 3-methylpiperidine derivative.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Análisis De Reacciones Químicas
1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme activities and receptor interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation .
Comparación Con Compuestos Similares
Similar compounds to 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine include:
[5-Amino-2-(trifluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
[5-Amino-2-(methyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone: The presence of a methyl group instead of a difluoromethyl group can lead to differences in chemical properties and applications.
[5-Amino-2-(chloromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone:
Propiedades
IUPAC Name |
[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c1-7-3-2-4-16(6-7)10(18)8-5-9(14)15-17(8)11(12)13/h5,7,11H,2-4,6H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEJJZLLDOYICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NN2C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![6-(benzylamino)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744832.png)
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)
![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)



![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
![3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2744848.png)
